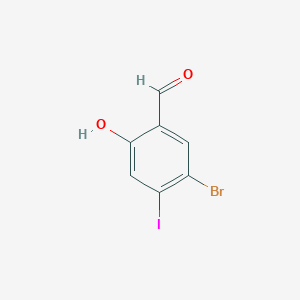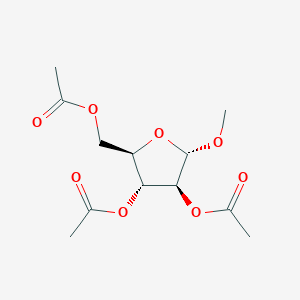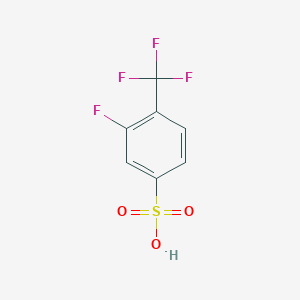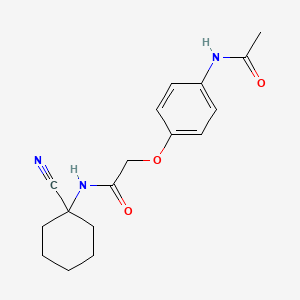
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide is an organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological systems or serve as a precursor for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide likely involves multiple steps, starting from readily available precursors. A possible synthetic route could include:
Formation of 4-acetamidophenol: This can be achieved by acetylation of p-aminophenol using acetic anhydride.
Etherification: The 4-acetamidophenol can be reacted with a suitable halide (e.g., bromoacetic acid) to form 2-(4-acetamidophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-acetamidophenoxy)acetic acid with 1-cyanocyclohexylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized under strong oxidizing conditions, potentially affecting the acetamide or phenoxy groups.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The phenoxy group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by reaction with alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield a primary amine.
科学研究应用
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for 2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting specific molecular pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
2-(4-acetamidophenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(1-cyanocyclohexyl)acetamide: A related compound with a similar structure but lacking the phenoxy group.
Uniqueness
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C17H21N3O3 |
|---|---|
分子量 |
315.37 g/mol |
IUPAC 名称 |
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C17H21N3O3/c1-13(21)19-14-5-7-15(8-6-14)23-11-16(22)20-17(12-18)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,19,21)(H,20,22) |
InChI 键 |
ZIOHVQBAMFOUQK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2(CCCCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



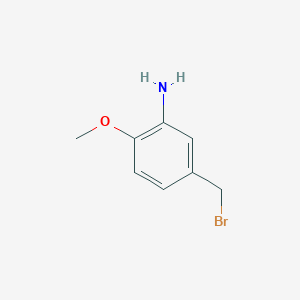
![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
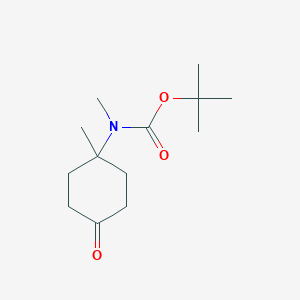
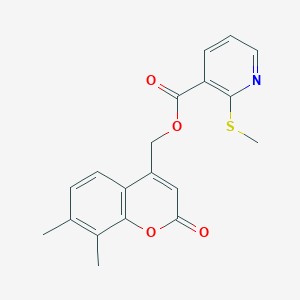
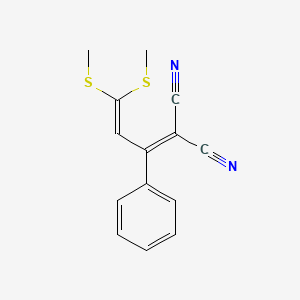

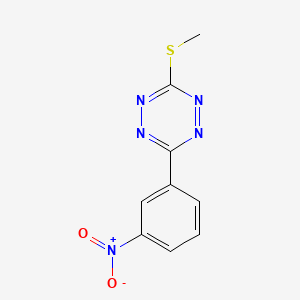
![N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13350186.png)

